molecular formula C20H32O3 B10767656 (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid

(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid

Cat. No.: B10767656
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-LLKUHULHSA-N
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Description

(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is a hydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various physiological and pathological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids . Chemical synthesis may involve the use of reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and specificity of the reactions involved. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown potential for scalable production .

Chemical Reactions Analysis

Types of Reactions

(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid reduces the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects. It also influences other signaling pathways, including those involving prostaglandins and thromboxanes .

Comparison with Similar Compounds

(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,17-14+

InChI Key

JSFATNQSLKRBCI-LLKUHULHSA-N

Isomeric SMILES

CCCCCC(/C=C/C=CCC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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